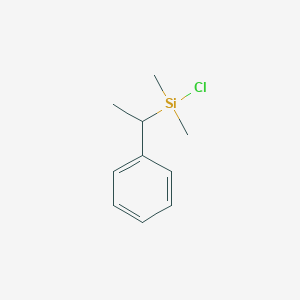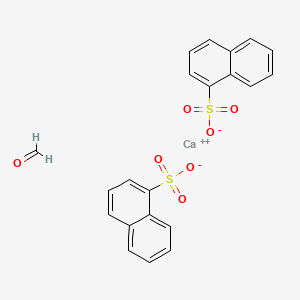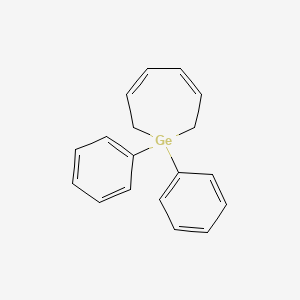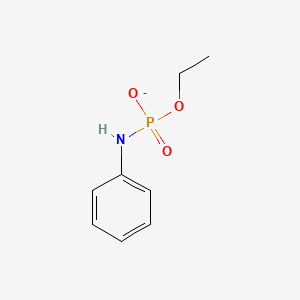
Anilino(ethoxy)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anilino(ethoxy)phosphinate is an organophosphorus compound characterized by the presence of an aniline group and an ethoxy group attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anilino(ethoxy)phosphinate can be synthesized through several methods. One common approach involves the reaction of aniline with ethyl phosphinate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of anilinium hypophosphite and various aromatic electrophiles in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Anilino(ethoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, while the ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution can use reagents like sodium ethoxide.
Major Products:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline and ethoxy derivatives.
Applications De Recherche Scientifique
Anilino(ethoxy)phosphinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of anilino(ethoxy)phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Phosphonates: Compounds with a similar phosphorus-containing moiety but different substituents.
Phosphinates: Other derivatives with different organic groups attached to the phosphinate moiety.
Uniqueness: Anilino(ethoxy)phosphinate is unique due to the presence of both an aniline and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
63542-04-1 |
|---|---|
Formule moléculaire |
C8H11NO3P- |
Poids moléculaire |
200.15 g/mol |
Nom IUPAC |
anilino(ethoxy)phosphinate |
InChI |
InChI=1S/C8H12NO3P/c1-2-12-13(10,11)9-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10,11)/p-1 |
Clé InChI |
BMGXGZPMRNZRNE-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(NC1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


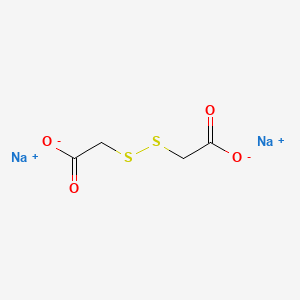
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
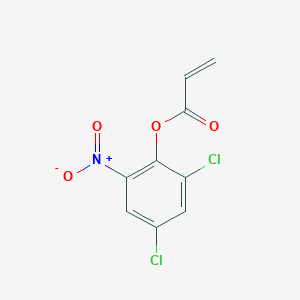
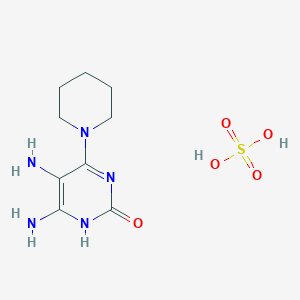

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
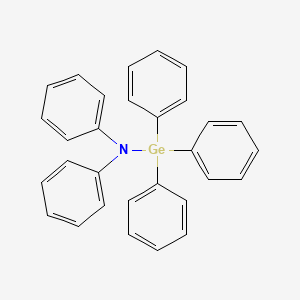
-lambda~5~-phosphane](/img/structure/B14498043.png)
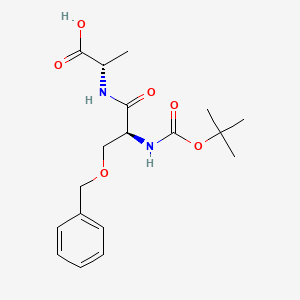
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)

